molecular formula C30H31NO4S B018074 Raloxifene Bismethyl Ether CAS No. 84541-38-8

Raloxifene Bismethyl Ether

Cat. No. B018074
Key on ui cas rn: 84541-38-8
M. Wt: 501.6 g/mol
InChI Key: MSRYQTKAUSVEDP-UHFFFAOYSA-N
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Patent
US06018056

Procedure details

To a solution of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene-3-carboxylic acid methyl ester (202 mg, 0.615 mmol) in tetrahydrofuran (5 ml) under nitrogen at 5° C. is added, dropwise over 2 min via syringe a solution of 4-[2-(1-piperidinyl)ethoxy]phenylmagnesium bromide (1.0 ml of 0.76 M solution, 0.76 mmol). Cooling is removed, and the reaction is allowed to stir at room temperature for 48 hours. It is then quenched by addition of saturated aqueous ammonium chloride (2 ml), and partitioned between methylene chloride and water. The organic phase is separated, dried over magnesium sulfate, filtered and concentrated to an oil, which is chromatographed on silica (5:1:1 hexanes:dichloromethane:triethylamine) to afford recovered starting material (46.0 mg, 23%) and title compound. The latter is further purified by dissolution in methylene chloride, followed by washing with 1 N hydrochloric acid, then 1 N sodium hydroxide. Drying over magnesium sulfate, filtration and concentration furnished 97.4 mg of title compound (0.194 mmol, 32%, 41% based on recovered starting material). IR (CHCl3): 2932, 1647, 1597, 1475, 1252, 1163, 1029, 828 cm-1 ; 1H NMR (CDCl3) δ7.75 (d, 2H, J=8.7), 7.51 (d, 1H, J=8.7), 7.31 (m, 3H), 6.94 (dd, 1H, J=9.0, 2.4), 6.74 (m, 4 H), 4.07 (t, 2H, J=6.0), 3.87 (s, 3H), 3.73 (s, 3H), 2.72 (t, 2H, J=6.0), 2.47 (m, 4 H), 1.58 (m, 4 H), 1.42 (m, 2H); 13C NMR (CDCl3) d 193.2, 163.1, 159.8, 157.7, 142.5, 140.1, 134.1, 132.4, 130.7, 130. 5, 130.3, 126.1, 124.1, 114.8, 114.3, 114.1, 104.6, 66.3, 57.8, 55.7, 55.3, 55.2, 26.0, 24.2. Anal. Calcd. for C30H31NO4S: C, 71.83; H, 6.23; N, 2.79; S, 6.39. Found: C, 71.56; H, 6.27; N, 2.82; S, 6.26.
Name
6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene-3-carboxylic acid methyl ester
Quantity
202 mg
Type
reactant
Reaction Step One
Name
4-[2-(1-piperidinyl)ethoxy]phenylmagnesium bromide
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CO[C:3]([C:5]1[C:6]2[CH:21]=[CH:20][C:19]([O:22][CH3:23])=[CH:18][C:7]=2[S:8][C:9]=1[C:10]1[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][CH:11]=1)=[O:4].[N:24]1([CH2:30][CH2:31][O:32][C:33]2[CH:38]=[CH:37][C:36]([Mg]Br)=[CH:35][CH:34]=2)[CH2:29][CH2:28][CH2:27][CH2:26][CH2:25]1>O1CCCC1>[CH3:23][O:22][C:19]1[CH:20]=[CH:21][C:6]2[C:5]([C:3]([C:36]3[CH:35]=[CH:34][C:33]([O:32][CH2:31][CH2:30][N:24]4[CH2:25][CH2:26][CH2:27][CH2:28][CH2:29]4)=[CH:38][CH:37]=3)=[O:4])=[C:9]([C:10]3[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][CH:11]=3)[S:8][C:7]=2[CH:18]=1

Inputs

Step One
Name
6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene-3-carboxylic acid methyl ester
Quantity
202 mg
Type
reactant
Smiles
COC(=O)C=1C2=C(SC1C1=CC=C(C=C1)OC)C=C(C=C2)OC
Name
4-[2-(1-piperidinyl)ethoxy]phenylmagnesium bromide
Quantity
1 mL
Type
reactant
Smiles
N1(CCCCC1)CCOC1=CC=C(C=C1)[Mg]Br
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cooling
CUSTOM
Type
CUSTOM
Details
is removed
CUSTOM
Type
CUSTOM
Details
It is then quenched by addition of saturated aqueous ammonium chloride (2 ml)
CUSTOM
Type
CUSTOM
Details
partitioned between methylene chloride and water
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil, which
CUSTOM
Type
CUSTOM
Details
is chromatographed on silica (5:1:1 hexanes:dichloromethane:triethylamine)
CUSTOM
Type
CUSTOM
Details
to afford
CUSTOM
Type
CUSTOM
Details
recovered
CUSTOM
Type
CUSTOM
Details
The latter is further purified by dissolution in methylene chloride
WASH
Type
WASH
Details
by washing with 1 N hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying over magnesium sulfate, filtration and concentration

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
COC=1C=CC2=C(SC(=C2C(=O)C2=CC=C(C=C2)OCCN2CCCCC2)C2=CC=C(C=C2)OC)C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.194 mmol
AMOUNT: MASS 97.4 mg
YIELD: CALCULATEDPERCENTYIELD 31.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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